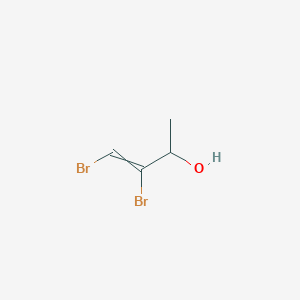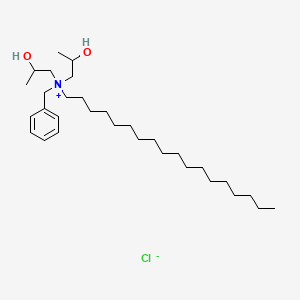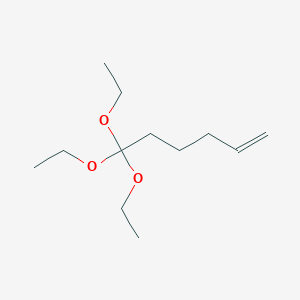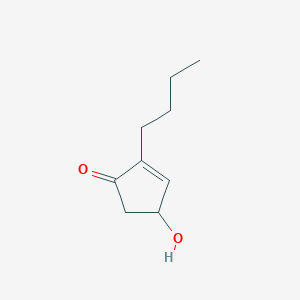![molecular formula C16H21N3O4 B14505723 N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine CAS No. 62903-89-3](/img/structure/B14505723.png)
N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine is an organic compound that belongs to the class of N-carbamoyl-alpha amino acids This compound is characterized by the presence of a cyclohexylcarbamoyl group attached to an amino benzoyl moiety, which is further linked to glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling of carboxylic acids with amines .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Mecanismo De Acción
The mechanism of action of N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine include other N-carbamoyl-alpha amino acids and derivatives of benzoyl glycine. Examples include:
- N-benzoylglycine
- N-cyclohexylcarbamoyl glycine
- N-aroyl-N,N’-dicyclohexyl urea
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both cyclohexylcarbamoyl and amino benzoyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
62903-89-3 |
|---|---|
Fórmula molecular |
C16H21N3O4 |
Peso molecular |
319.36 g/mol |
Nombre IUPAC |
2-[[4-(cyclohexylcarbamoylamino)benzoyl]amino]acetic acid |
InChI |
InChI=1S/C16H21N3O4/c20-14(21)10-17-15(22)11-6-8-13(9-7-11)19-16(23)18-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,17,22)(H,20,21)(H2,18,19,23) |
Clave InChI |
VCNRUSWPNWVLGD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14505663.png)

![3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one](/img/structure/B14505679.png)
![2-Amino-4-methylpyrimido[5,4-b][1,4]oxazepine-6,8(7H,9H)-dione](/img/structure/B14505681.png)
![4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B14505683.png)
![ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate](/img/structure/B14505689.png)
![Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide](/img/structure/B14505699.png)
![[(But-2-en-1-yl)amino]acetonitrile](/img/structure/B14505714.png)
